molecular formula C8H6N2O B8761390 5-Vinyl-2,1,3-benzoxadiazole

5-Vinyl-2,1,3-benzoxadiazole

Cat. No.: B8761390
M. Wt: 146.15 g/mol
InChI Key: ANOWJAPKRLAFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Vinyl-2,1,3-benzoxadiazole (CAS RN: 1255208-55-9) is a specialized organic compound that serves as a versatile building block in the design and synthesis of advanced π-conjugated materials . It features a benzoxadiazole heterocycle, a fluorophore known for its strong, solvent-dependent fluorescence emission and a large Stokes shift, which is advantageous for optical applications . The vinyl substituent at the 5-position provides a reactive handle for further functionalization, particularly through polymerization or cross-coupling reactions, allowing researchers to incorporate this electron-accepting unit into larger molecular architectures . The 2,1,3-benzoxadiazole (BOX) unit is a high-value scaffold in material science due to its planar, bicyclic, and conjugated structure. Its high electronegativity, imparted by the oxygen atom, promotes the formation of coplanar and quinoid structures in larger molecules, which enhances stability and charge transport properties in devices . As part of a D-π-A (Donor-π-Acceptor) system, this compound is instrumental in developing novel organic semiconductors for applications such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors . Its strong fluorescence and intramolecular charge transfer (ICT) characteristics also make it a candidate for developing chemical sensors . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

5-ethenyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C8H6N2O/c1-2-6-3-4-7-8(5-6)10-11-9-7/h2-5H,1H2

InChI Key

ANOWJAPKRLAFGG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=NON=C2C=C1

Origin of Product

United States

Synthetic Methodologies for 5 Vinyl 2,1,3 Benzoxadiazole

Precursor Synthesis and 2,1,3-Benzoxadiazole Core Formation

The initial phase in the synthesis of 5-Vinyl-2,1,3-benzoxadiazole is the construction of the foundational 2,1,3-benzoxadiazole heterocyclic system. This is typically achieved through cyclization reactions of appropriately substituted aniline (B41778) precursors or by the reduction of N-oxide derivatives.

Cyclization Reactions for 2,1,3-Benzoxadiazole Synthesis from Ortho-Substituted Anilines

A primary method for constructing the 2,1,3-benzoxadiazole core involves the cyclization of ortho-substituted anilines. A common starting material for this process is 2-nitroaniline (B44862). frontiersin.orgnih.gov The reaction proceeds by treating the ortho-substituted aniline with an oxidizing agent, often in a basic medium. For instance, the reaction of 2-nitroaniline with a solution of sodium hypochlorite (B82951) in the presence of a base like potassium hydroxide (B78521) leads to the formation of 2,1,3-benzoxadiazole-1-oxide. frontiersin.orgnih.govthieme-connect.de The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate this reaction. frontiersin.orgnih.gov

The reaction conditions, including the choice of solvent and temperature, can influence the reaction's efficiency. The cyclization mechanism is believed to involve the initial formation of a nitrene intermediate, which then undergoes an intramolecular cyclization to form the heterocyclic ring. The presence of electron-withdrawing groups on the aniline ring can affect the rate and yield of the cyclization. kpi.ua

Reduction Strategies for 2,1,3-Benzoxadiazole-N-oxides

Following the cyclization to form 2,1,3-benzoxadiazole-1-oxide (also known as benzofuroxan), a reduction step is necessary to obtain the desired 2,1,3-benzoxadiazole. frontiersin.orgnih.govthieme-connect.de Various reducing agents can be employed for this transformation. A frequently used reagent is triphenylphosphine (B44618) (PPh3) in a suitable solvent like xylene, which effectively deoxygenates the N-oxide to yield 2,1,3-benzoxadiazole. frontiersin.orgnih.gov Other reducing agents, such as tin in the presence of hydrochloric acid, can also be used, although this may lead to the reduction of the homocyclic ring as well. thieme-connect.de The choice of reducing agent is critical to ensure selective deoxygenation without affecting other functional groups present in the molecule.

Vinylic Functionalization Strategies at the 5-Position

Once the 2,1,3-benzoxadiazole core is synthesized, the next crucial step is the introduction of the vinyl group at the 5-position. This is typically achieved through various cross-coupling and condensation reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling with Halogenated 2,1,3-Benzoxadiazoles)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to introduce vinylic substituents onto aromatic rings. researchgate.netnih.gov To utilize this methodology for the synthesis of this compound, a halogenated 2,1,3-benzoxadiazole precursor is required. This is often achieved by selective bromination of the 2,1,3-benzoxadiazole core. frontiersin.orgnih.gov

The Sonogashira coupling reaction is a prominent example of a palladium-catalyzed cross-coupling reaction used for this purpose. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgscirp.org In the context of this compound synthesis, a 5-halo-2,1,3-benzoxadiazole (e.g., 5-bromo-2,1,3-benzoxadiazole) is reacted with a suitable vinylating agent, such as vinylboronic acid or a vinylstannane, under palladium catalysis. frontiersin.orgnih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are optimized to achieve high yields and selectivity. scirp.org

Table 1: Key Reagents in Sonogashira Coupling for Vinylic Functionalization

Reagent TypeExampleRole in Reaction
Palladium CatalystPd(CF₃COO)₂Facilitates the oxidative addition and reductive elimination steps. scirp.org
LigandPPh₃Stabilizes the palladium catalyst and influences its reactivity. scirp.org
Co-catalystCuIActivates the terminal alkyne for transmetalation. wikipedia.orgscirp.org
BaseEt₃NNeutralizes the acid generated during the reaction. scirp.org
SolventDMFProvides a suitable medium for the reaction to occur. scirp.org

Knoevenagel Condensation for Vinyl Group Introduction to 2,1,3-Benzoxadiazole Scaffolds

The Knoevenagel condensation is another effective method for introducing a vinyl group onto the 2,1,3-benzoxadiazole scaffold. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgnumberanalytics.com To synthesize this compound using this approach, a 2,1,3-benzoxadiazole derivative bearing an aldehyde or a methyl group at the 5-position is required.

For instance, 5-formyl-2,1,3-benzoxadiazole can be reacted with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgorganic-chemistry.org This reaction proceeds through a nucleophilic addition followed by dehydration to form the carbon-carbon double bond of the vinyl group. sigmaaldrich.comnumberanalytics.com The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and a carboxylic acid as one of the withdrawing groups, can also be employed, often leading to concomitant decarboxylation. wikipedia.orgorganic-chemistry.org This method is particularly useful for synthesizing derivatives with specific substitutions on the vinyl group. nih.gov

Table 2: Comparison of Knoevenagel Condensation Catalysts

CatalystTypical Reaction ConditionsAdvantages
PiperidineEthanol, room temperatureMild conditions, good yields for many substrates. wikipedia.org
PyridineRefluxing pyridineUseful for Doebner modification with decarboxylation. organic-chemistry.org
Boric AcidEthanol, conventional heatingEnvironmentally friendly, good yields, easy product purification. sciforum.net

Other Olefination Reactions for Vinylic Moiety Incorporation

Besides the Sonogashira coupling and Knoevenagel condensation, other olefination reactions can also be utilized to incorporate the vinylic moiety. The Wittig reaction, for example, is a well-established method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. harvard.edu In this context, 5-formyl-2,1,3-benzoxadiazole could be reacted with a suitable phosphonium ylide to generate the desired 5-vinyl derivative. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. harvard.edu

Furthermore, palladium-catalyzed Heck coupling, which involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base, can also be a viable route. researchgate.net This would involve coupling a 5-halo-2,1,3-benzoxadiazole with ethylene (B1197577) or a vinyl-containing reagent.

Synthetic Routes to this compound Derivatives

The construction of this compound derivatives often involves multi-step synthetic sequences. A common approach begins with the synthesis of the core 2,1,3-benzoxadiazole ring, followed by the introduction of the vinyl group and other desired substituents. Palladium-catalyzed cross-coupling reactions are instrumental in these syntheses, providing efficient and selective methods for forming carbon-carbon bonds.

Strategies for Introducing Diverse Substituents on the 2,1,3-Benzoxadiazole Scaffold

The functionalization of the 2,1,3-benzoxadiazole core is crucial for tuning the electronic and photophysical properties of the final vinylated compounds. Various strategies have been developed to introduce a wide array of substituents at different positions of the benzoxadiazole ring.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of the 2,1,3-benzoxadiazole scaffold. numberanalytics.comorganic-chemistry.orgrsc.org These reactions typically involve the coupling of a halogenated or triflated benzoxadiazole with a suitable organometallic reagent.

Suzuki Coupling: This reaction pairs an aryl or vinyl boronic acid (or its ester) with a halide or triflate under palladium catalysis. organic-chemistry.org It is a widely used method due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org For instance, 4,7-dibromo-2,1,3-benzoxadiazole can be selectively mono- or di-arylated through Suzuki coupling with arylboronic acids. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with a halide or triflate. wikipedia.orgsynarchive.com It is known for its tolerance of a wide range of functional groups. orgsyn.org This method has been successfully employed in the synthesis of conjugated polymers based on 2,1,3-benzoxadiazole by reacting its derivatives with organostannanes. metu.edu.trrsc.org

Heck Coupling: The Heck reaction enables the coupling of an aryl or vinyl halide with an alkene. numberanalytics.comorganic-chemistry.org This reaction is particularly useful for introducing unsaturated substituents. researchgate.netorganic-chemistry.org

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govfrontiersin.org For example, 4,7-dibromo-2,1,3-benzoxadiazole can be reacted with terminal aryl acetylenes to produce derivatives with extended π-conjugated systems. nih.govfrontiersin.org

Hiyama Coupling: This coupling reaction utilizes organosilanes as the organometallic partner. rsc.org

Nucleophilic Aromatic Substitution (SNAr):

Due to the electron-deficient nature of the 2,1,3-benzoxadiazole ring, it is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, by displacing a suitable leaving group, typically a halogen. For example, 4,7-dichloro-2,1,3-benzoxadiazole (B579683) can react with amines to yield the corresponding amino-substituted derivatives.

Direct C-H Functionalization:

More recently, direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing the benzoxadiazole core. nih.gov This approach avoids the pre-functionalization (e.g., halogenation) of the starting material. For instance, iridium-catalyzed C-H borylation can introduce boryl groups at specific positions, which can then be further functionalized. nih.govresearchgate.net

Table 1: Comparison of Key Synthetic Methodologies for Substituting the 2,1,3-Benzoxadiazole Scaffold

Reaction Coupling Partners Catalyst/Reagents Key Advantages Typical Substrates
Suzuki Coupling Organoboronic acid/ester + Aryl/Vinyl Halide/Triflate Palladium catalyst, Base Mild conditions, stable reagents 4,7-dibromo-2,1,3-benzoxadiazole
Stille Coupling Organostannane + Aryl/Vinyl Halide/Triflate Palladium catalyst High functional group tolerance Halogenated 2,1,3-benzoxadiazole derivatives
Heck Coupling Alkene + Aryl/Vinyl Halide Palladium catalyst, Base Forms C-C bonds with alkenes Halogenated 2,1,3-benzoxadiazole derivatives
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl Halide Palladium/Copper catalyst, Base Introduces alkyne functionalities 4,7-dibromo-2,1,3-benzoxadiazole
Nucleophilic Aromatic Substitution Nucleophile + Halogenated Benzoxadiazole Base Direct introduction of heteroatoms 4,7-dichloro-2,1,3-benzoxadiazole
C-H Borylation Benzoxadiazole + Borane reagent Iridium catalyst Atom economical, avoids pre-functionalization 2,1,3-benzoxadiazole

Regioselective Synthesis Considerations in Vinylic Benzoxadiazole Functionalization

Controlling the position of functionalization (regioselectivity) is a critical aspect of synthesizing specific isomers of vinylic benzoxadiazoles. The inherent electronic properties of the 2,1,3-benzoxadiazole ring and the directing effects of existing substituents play a major role in determining the outcome of a reaction.

The electron-withdrawing nature of the oxadiazole ring deactivates the adjacent benzene (B151609) ring towards electrophilic substitution, making direct functionalization challenging. However, it activates the ring towards nucleophilic attack. In substituted benzoxadiazoles, the position of incoming groups is influenced by the electronic and steric nature of the substituents already present.

For instance, in palladium-catalyzed cross-coupling reactions with di-halogenated benzoxadiazoles, such as 4,7-dibromo-2,1,3-benzoxadiazole, it is possible to achieve selective mono-functionalization by carefully controlling the stoichiometry of the reagents and the reaction conditions. researchgate.net The first substitution reaction often influences the reactivity of the remaining halogen, allowing for the sequential introduction of different groups.

Copper-catalyzed reactions have also been shown to provide high regioselectivity in the functionalization of benzoxadiazoles. acs.orgresearchgate.net For example, the Cu-catalyzed reaction of benzoxadiazoles with diaryliodonium salts proceeds with high regioselectivity. acs.org

Furthermore, directed metalation strategies can be employed to achieve regioselective functionalization. nih.gov By using a directing group, it is possible to activate a specific C-H bond for metalation, followed by quenching with an electrophile.

Table 2: Examples of Regioselective Functionalization of Benzoxadiazole Derivatives

Starting Material Reagents and Conditions Product(s) Regioselectivity Reference
4,7-dibromo-2,1,3-benzoxadiazole Arylboronic acid (1 equiv.), Pd catalyst Mono-arylated product Selective mono-substitution researchgate.net
2,1,3-benzoxadiazole Diaryliodonium salts, Cu catalyst Arylated benzoxadiazoles High regioselectivity acs.org
Aryl azoles TMPMgBu, Pd catalyst ortho-arylated azoles High ortho-selectivity nih.gov

Spectroscopic Characterization and Elucidation of 5 Vinyl 2,1,3 Benzoxadiazole and Its Derivatives

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a compound like 5-Vinyl-2,1,3-benzoxadiazole, one would expect to observe characteristic absorption bands corresponding to the vibrations of its specific structural components.

Key expected IR absorptions would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Vinyl C-H stretching: Also found in the 3100-3000 cm⁻¹ region.

C=C stretching (aromatic and vinyl): These would appear in the 1625-1440 cm⁻¹ range. The vinyl C=C stretch is often found around 1640 cm⁻¹.

C-H bending (vinyl): Characteristic out-of-plane bends for the vinyl group are expected in the 1000-800 cm⁻¹ region.

Benzoxadiazole ring vibrations: The characteristic vibrations of the benzoxadiazole ring system itself would also be present, contributing to the fingerprint region of the spectrum.

Without experimental data, a precise data table cannot be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed atomic connectivity and chemical environment of protons and carbon atoms within a molecule.

For this compound, the following would be anticipated:

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the vinyl group and the aromatic protons on the benzoxadiazole ring. The vinyl protons would typically appear as a complex set of multiplets in the downfield region (around 5-7 ppm) due to spin-spin coupling. The aromatic protons would also resonate in the downfield region (typically 7-8.5 ppm), with their specific chemical shifts and coupling patterns depending on their positions on the ring.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. One would expect to see signals for the two vinyl carbons and the six carbons of the benzoxadiazole ring. The chemical shifts would be indicative of their electronic environment.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the connectivity of the vinyl group to the benzoxadiazole ring system.

A detailed data table of chemical shifts and coupling constants is not available without experimental spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals from the parent ion, such as the vinyl group or components of the benzoxadiazole ring. Analysis of these fragments helps to piece together the structure of the original molecule.

Specific m/z values for the molecular ion and key fragments are not available in the absence of experimental data.

Advanced Spectroscopic Techniques for Detailed Structural Confirmation

For a comprehensive and unambiguous structural elucidation of novel compounds like this compound, a combination of advanced spectroscopic techniques is often necessary. These can include:

2D NMR techniques: In addition to COSY and HSQC, experiments like HMBC (Heteronuclear Multiple Bond Correlation) can provide long-range proton-carbon correlations, which are crucial for confirming the attachment of substituents to the main ring system.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence.

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state.

While the general principles of spectroscopic analysis can be applied to hypothesize the expected data for this compound, the specific experimental data required for a thorough and accurate article as outlined is not currently available in the public domain. Further research and publication in this specific area are needed to provide the detailed spectroscopic characterization.

Reactivity and Mechanistic Investigations of 5 Vinyl 2,1,3 Benzoxadiazole

Reactivity of the Vinyl Moiety

The electronic character of the vinyl group in 5-Vinyl-2,1,3-benzoxadiazole is heavily modified by the electron-deficient nature of the heterocyclic ring. This deactivation makes the olefinic bond electron-poor, thereby favoring addition reactions with nucleophiles over electrophiles.

Electrophilic Addition Reactions to the Olefinic Bond

Electrophilic addition to an alkene is a characteristic reaction for electron-rich double bonds. However, in this compound, the strong electron-withdrawing effect of the benzoxadiazole ring system deactivates the vinyl group's double bond towards electrophilic attack. This is because the heterocyclic ring reduces the electron density of the π-system, making it less nucleophilic.

Consequently, reactions with common electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) are expected to be significantly slower compared to reactions with styrenes bearing electron-donating groups. wikipedia.orgnih.gov While such additions are mechanistically possible, they would likely require harsh reaction conditions or the use of highly reactive electrophiles to proceed at a reasonable rate. The reaction would proceed via a carbocation intermediate, which would be destabilized by the adjacent electron-withdrawing ring.

Reaction TypeReagent ExampleExpected ReactivityProduct Type
HalogenationBr₂Slow, requires forcing conditions1,2-Dibromoethyl derivative
HydrohalogenationHBrVery slow, likely requires catalyst1-Bromoethyl derivative (Markovnikov)
HydrationH₃O⁺Very slow, requires strong acid1-Hydroxyethyl derivative (Markovnikov)

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The electron-poor nature of the vinyl group in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In this context, the vinylheteroarene reacts with an electron-rich diene. This type of reaction, known as an inverse-electron-demand Diels-Alder reaction, is facilitated by the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov

For example, reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to yield a cyclohexene-fused benzoxadiazole derivative. The regioselectivity and stereoselectivity of such reactions are governed by frontier molecular orbital interactions. libretexts.orgnih.govmdpi.com While direct studies on this compound are limited, the reactivity pattern is well-established for other vinyl-substituted electron-deficient heterocycles. pitt.edumdpi.com

Diene ExampleReaction TypeExpected Product
2,3-Dimethyl-1,3-butadiene[4+2] Cycloaddition4-(1,2-Dimethylcyclohex-1-en-4-yl)-2,1,3-benzoxadiazole
Cyclopentadiene[4+2] Cycloaddition4-(Bicyclo[2.2.1]hept-5-en-2-yl)-2,1,3-benzoxadiazole
Furan[4+2] Cycloaddition4-(7-Oxabicyclo[2.2.1]hept-5-en-2-yl)-2,1,3-benzoxadiazole

Nucleophilic Addition Reactions to the Vinyl Group

The vinyl group, being conjugated to the electron-withdrawing benzoxadiazole ring, is highly susceptible to nucleophilic conjugate addition (Michael addition). The β-carbon of the vinyl group is electrophilic, readily accepting attack from a wide range of soft nucleophiles. researchgate.net This reactivity is a cornerstone for the functionalization of vinyl-substituted electron-deficient heterocycles. researchgate.net

Typical nucleophiles that can undergo this reaction include amines, thiols, and stabilized carbanions (e.g., malonates). The reaction proceeds via a resonance-stabilized anionic intermediate, with the negative charge delocalized onto the benzoxadiazole ring system. Subsequent protonation yields the final addition product.

NucleophileReagent ExampleProduct Type
AmineDiethylamine2-(2,1,3-Benzoxadiazol-5-yl)-N,N-diethylethan-1-amine
ThiolThiophenol5-(2-(Phenylthio)ethyl)-2,1,3-benzoxadiazole
CarbanionDiethyl malonateDiethyl 2-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)malonate

Reactivity of the 2,1,3-Benzoxadiazole Ring System

The 2,1,3-benzoxadiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and oxygen atoms in the fused oxadiazole ring. This property strongly deactivates the benzene (B151609) portion of the molecule to electrophilic attack and, conversely, activates it toward nucleophilic attack.

Electrophilic Aromatic Substitution Reactions on the Benzoxadiazole Nucleus

Electrophilic aromatic substitution (EAS) on the 2,1,3-benzoxadiazole nucleus is generally difficult and requires harsh conditions due to the ring's deactivation. nih.gov The fused oxadiazole ring acts as a strong deactivating group, making the benzene ring less nucleophilic than benzene itself. nih.gov

When substitution does occur, the regioselectivity is determined by the combined directing effects of the fused ring and the vinyl substituent. The fused oxadiazole ring directs incoming electrophiles to the 4- and 6-positions. The vinyl group at position 5 is a deactivating group via resonance (when considering attack on the ring) but an ortho-, para-director. The combination of these effects suggests that electrophilic attack would preferentially occur at the 4- and 6-positions, which are ortho to the vinyl group and also the least deactivated positions by the heterocyclic ring. Predicting the major product can be complex and may result in mixtures. researchgate.netyoutube.comlibretexts.org

ReactionReagentExpected ConditionsProbable Product Position(s)
NitrationHNO₃/H₂SO₄Harsh (high temp.)4-Nitro and 6-Nitro derivatives
HalogenationBr₂/FeBr₃Harsh4-Bromo and 6-Bromo derivatives
Friedel-Crafts AcylationCH₃COCl/AlCl₃Very difficult, likely failsN/A

Nucleophilic Aromatic Substitution Reactions on the Benzoxadiazole Nucleus

The electron-deficient character of the 2,1,3-benzoxadiazole ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group (such as a halide) is present on the ring. wikipedia.orgbyjus.com The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The negative charge in this intermediate is effectively delocalized by the electron-withdrawing heterocyclic ring. masterorganicchemistry.com

Even without a leaving group, nucleophilic substitution of hydrogen can occur in highly activated systems, often requiring an oxidizing agent. For this compound, if a leaving group were present at the 4-, 6-, or 7-positions, these sites would be highly activated for SₙAr. The 4- and 6-positions are particularly activated due to their positions relative to the electron-withdrawing fused ring.

Substrate ExampleNucleophileProduct
4-Chloro-5-vinyl-2,1,3-benzoxadiazoleSodium methoxide (B1231860) (NaOMe)4-Methoxy-5-vinyl-2,1,3-benzoxadiazole
7-Fluoro-5-vinyl-2,1,3-benzoxadiazoleAmmonia (NH₃)5-Vinyl-2,1,3-benzoxadiazol-7-amine
4,6-Dichloro-5-vinyl-2,1,3-benzoxadiazoleHydrazine (N₂H₄)4-Chloro-6-hydrazinyl-5-vinyl-2,1,3-benzoxadiazole

Ring-Opening and Ring-Cleavage Reactions of the 2,1,3-Benzoxadiazole Core

The 2,1,3-benzoxadiazole ring is a stable heterocyclic system due to its aromatic character. wikipedia.org Ring-opening and ring-cleavage reactions are therefore not common and typically require energetic conditions or specific reagents that can disrupt this aromaticity.

Reductive Cleavage: The 2,1,3-benzoxadiazole moiety is known to be susceptible to reduction. Catalytic hydrogenation or treatment with other reducing agents can lead to the cleavage of the N-O bond in the oxadiazole ring, ultimately yielding o-phenylenediamines. For this compound, this reaction would likely proceed as indicated in the table below, assuming the vinyl group is not simultaneously reduced. The choice of reducing agent and reaction conditions would be critical to control the selectivity of the reduction.

Reaction TypeReagents and ConditionsProduct
Reductive Ring CleavageH₂, Pd/C or other reducing agents4-Vinylbenzene-1,2-diamine

Nucleophilic Attack: The benzene ring of the benzoxadiazole system is electron-deficient due to the electron-withdrawing nature of the oxadiazole ring. This can make the aromatic ring susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. In some cases, this can lead to the formation of a sigma complex, which might be an intermediate in a ring-opening pathway, especially for activated derivatives. For instance, 7-nitro-2,1,3-benzoxadiazole derivatives have been shown to form a stable sigma complex at the C-4 position upon reaction with glutathione. nih.gov While this does not represent a direct ring cleavage, it demonstrates the electrophilic nature of the benzoxadiazole core.

Rearrangement Reactions Involving the 2,1,3-Benzoxadiazole Core or Vinyl Group

Specific rearrangement reactions involving the 2,1,3-benzoxadiazole core or the vinyl group of this compound are not well-documented in the scientific literature. The stability of the benzoxadiazole ring makes rearrangements of the core unlikely under normal conditions.

The vinyl group, being a common functional group, can in principle participate in various rearrangement reactions typical for alkenes, such as sigmatropic rearrangements. However, the direct attachment to the stable aromatic benzoxadiazole ring may influence its reactivity in such transformations. Without specific experimental data, any discussion on rearrangement reactions remains speculative.

Catalytic Transformations of this compound

The vinyl group of this compound is expected to undergo a variety of catalytic transformations characteristic of vinylarenes. These reactions provide a pathway to functionalize the molecule at the vinyl position, leading to a range of derivatives with potentially interesting properties.

Catalytic Hydrogenation: The vinyl group can be selectively reduced to an ethyl group via catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. dntb.gov.uamdpi.com The conditions can be optimized to avoid the reduction of the benzoxadiazole ring.

ReactionCatalystReagentsProduct
HydrogenationPd/CH₂5-Ethyl-2,1,3-benzoxadiazole

Heck Reaction: As a vinyl-substituted aromatic compound, this compound could potentially serve as a substrate in the Heck reaction. This palladium-catalyzed cross-coupling reaction would involve the reaction of the vinyl group with an aryl or vinyl halide (or triflate) to form a new carbon-carbon bond, leading to substituted stilbene (B7821643) or diene derivatives. organic-chemistry.orgnih.gov

Epoxidation: The vinyl group is susceptible to epoxidation to form the corresponding oxirane. This can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or through catalytic processes involving metal complexes and a terminal oxidant like hydrogen peroxide. organic-chemistry.org The resulting epoxide is a versatile intermediate for further chemical transformations.

Polymerization: Vinylarenes are well-known monomers for polymerization reactions. It is therefore plausible that this compound could undergo free-radical, cationic, or anionic polymerization to yield a polymer with benzoxadiazole moieties in the side chains. Such polymers could exhibit interesting photophysical or electronic properties due to the presence of the benzoxadiazole units. A similar compound, 6-ethenyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, has been shown to undergo free radical polymerization. rsc.org

TransformationReagents/CatalystExpected Product
Heck Reaction Aryl halide, Pd catalyst, baseSubstituted stilbene derivative
Epoxidation m-CPBA or other epoxidizing agents2-(2,1,3-Benzoxadiazol-5-yl)oxirane
Polymerization Radical initiator (e.g., AIBN)Poly(this compound)

After conducting a comprehensive search for scientific literature, it has been determined that there is a lack of specific research data available on the polymerization of This compound . No detailed studies concerning its homopolymerization, copolymerization, or post-polymerization functionalization could be located in the accessible scientific databases and journals.

The user's request is highly specific, outlining a detailed structure for an article that would require in-depth experimental data, including reaction mechanisms, conditions, and characterization of resulting polymers. This includes:

Radical and controlled/living radical homopolymerization of this compound.

Copolymerization of this monomer with other vinylic compounds.

The impact of its incorporation on copolymer properties.

Post-polymerization functionalization strategies for polymers containing this unit.

Therefore, the request to generate an article on the "Polymerization Studies of this compound" cannot be fulfilled at this time due to the absence of the necessary scientific source material.

Polymerization Studies of 5 Vinyl 2,1,3 Benzoxadiazole

Cross-linking of 5-Vinyl-2,1,3-benzoxadiazole-Containing Polymers for Advanced Materials

A comprehensive search of scientific literature and chemical databases did not yield specific research findings on the cross-linking of polymers containing this compound. While the synthesis and properties of various 2,1,3-benzoxadiazole derivatives have been explored, and the polymerization of other vinyl-containing monomers is well-documented, specific studies detailing the cross-linking of poly(this compound) or its copolymers for the development of advanced materials are not publicly available at this time.

The field of polymer science often involves post-polymerization modification to achieve desired material properties. This can include cross-linking to enhance thermal stability, mechanical strength, and solvent resistance. However, without specific studies on polymers derived from this compound, no detailed research findings or data tables on their cross-linking behavior can be provided.

Further research would be necessary to explore the potential for cross-linking polymers containing the this compound moiety and to characterize the resulting materials for advanced applications.

Computational and Theoretical Investigations of 5 Vinyl 2,1,3 Benzoxadiazole

Quantum Chemical Calculations (DFT, TDDFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to elucidating the electronic properties of benzoxadiazole derivatives. frontiersin.orgresearchgate.net These methods are used to model the electronic structure of these compounds in both their ground and excited states, providing a deeper understanding of their photophysical behavior. frontiersin.orgresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For benzoxadiazole derivatives, this is typically achieved using DFT methods, often with functionals like B3LYP or PBE0 and basis sets such as 6-31G(d,p) or def2-TZVP. frontiersin.orgsemanticscholar.orgnih.gov These calculations determine key structural parameters like bond lengths and bond angles. The planarity of the benzoxadiazole ring system is a critical factor influencing its electronic and optical properties. The introduction of a vinyl group at the 5-position would be expected to conjugate with the aromatic system, and DFT calculations can precisely determine the dihedral angles between the vinyl substituent and the benzoxadiazole ring, confirming the extent of this planarity.

Below is a representative table of calculated bond lengths for the parent 2,1,3-benzoxadiazole molecule, illustrating the type of data obtained from geometry optimization.

BondCalculated Bond Length (Å) at B3LYP/6-311G**
N-O1.391
C-N1.328
C3a-C7a1.439
C4-C51.417
C5-C61.365
C6-C71.417
This interactive table is based on data for the parent 2,1,3-benzoxadiazole molecule as a model.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.govirjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. nih.govdergipark.org.tr A smaller gap generally implies higher reactivity and is often associated with a red-shift in the absorption spectrum. nih.gov

For 2,1,3-benzoxadiazole derivatives, DFT calculations show that the HOMO is typically distributed over the entire π-conjugated system, while the LUMO is often localized on the electron-accepting benzoxadiazole moiety. frontiersin.orgnih.gov The introduction of a π-donating vinyl group at the 5-position would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and influencing the compound's electronic transitions.

The following table presents typical HOMO, LUMO, and energy gap values calculated for related benzothiadiazole derivatives, which are structurally analogous to benzoxadiazoles, to illustrate these concepts.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative 2a-5.12-3.112.01
Derivative 2b-5.24-2.962.28
Derivative 2c-4.78-3.031.75
Derivative 2d-5.12-2.742.38
This interactive table is based on data for analogous 2,1,3-benzothiadiazole (B189464) derivatives to demonstrate the application of FMO analysis. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules and predicting their UV-Vis absorption and fluorescence emission spectra. semanticscholar.orgnih.govrsc.org By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net

For fluorescent molecules like benzoxadiazole derivatives, calculations are performed on the optimized ground-state geometry for absorption and on the optimized first-excited-state geometry for emission. frontiersin.org This approach allows for the prediction of both absorption and fluorescence spectra, as well as the Stokes shift—the difference in wavelength between the absorption and emission maxima. researchgate.net The primary electronic transition in these molecules is often a π-π* transition, which can have intramolecular charge transfer (ICT) characteristics. frontiersin.orgresearchgate.net TD-DFT calculations can confirm the nature of these transitions by analyzing the molecular orbitals involved. frontiersin.orgnih.gov Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be compared with experimental solution-phase spectra. frontiersin.orgpolimi.it

A representative table showing a comparison between experimental and TD-DFT calculated absorption maxima for a benzoxadiazole derivative is provided below.

SolventExperimental λmax (nm)Calculated λmax (nm)Main Transition
Chloroform419413HOMO → LUMO
This interactive table is based on representative data for a D-π-A-π-D type 2,1,3-benzoxadiazole derivative. frontiersin.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like 5-Vinyl-2,1,3-benzoxadiazole, MD simulations would be particularly useful for analyzing the conformational dynamics of the vinyl substituent. The vinyl group can rotate relative to the benzoxadiazole ring, and MD simulations can map the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them.

Reaction Pathway Analysis and Transition State Modeling for Synthetic and Mechanistic Insights

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve modeling its synthesis. For example, DFT calculations can be used to map the entire reaction pathway for the formation of the benzoxadiazole ring from a precursor like 2-nitroaniline (B44862). frontiersin.org

This analysis involves locating the transition states—the highest energy points along the reaction coordinate—and calculating their energies. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism for a given reaction. researchgate.net These models can also be used to understand how catalysts or different reaction conditions influence the reaction outcome, aiding in the optimization of synthetic routes.

Derivation of Structure-Property Relationships from Computational Studies

A key goal of computational studies is to establish clear relationships between a molecule's structure and its observable properties. nih.gov By systematically studying a series of related compounds, such as different substituted benzoxadiazoles, researchers can derive valuable structure-property relationships. nih.govnih.gov

For this compound, computational studies would allow for a direct correlation between the electronic nature of the vinyl group and the resulting photophysical properties. For instance, by comparing the calculated HOMO-LUMO gap, transition energies, and orbital distributions of this compound with those of the parent compound or derivatives with other substituents (e.g., amino, nitro, bromo groups), one can quantify how the vinyl group modulates the electronic structure. This understanding allows for the rational design of new benzoxadiazole-based molecules with tailored properties, such as specific absorption/emission wavelengths or enhanced fluorescence quantum yields, for applications in sensors, organic electronics, or biological imaging. nih.gov

Applications of 5 Vinyl 2,1,3 Benzoxadiazole and Its Polymeric Materials in Advanced Technologies

Optoelectronic Materials

The electron-accepting nature of the 2,1,3-benzoxadiazole moiety, combined with the polymerizability of the vinyl group, makes 5-Vinyl-2,1,3-benzoxadiazole a promising component in the design of donor-acceptor (D-A) copolymers for optoelectronic devices. These materials are at the forefront of research in flexible, lightweight, and low-cost electronics.

Organic Light-Emitting Diodes (OLEDs)

Polymers and small molecules incorporating the 2,1,3-benzoxadiazole unit are utilized in the emissive layer of OLEDs due to their favorable electronic properties and high fluorescence quantum yields. While specific data for homopolymers of this compound in OLEDs is not extensively reported, the broader class of benzothiadiazole (a close sulfur-containing analog) and benzoxadiazole derivatives has shown significant promise. For instance, copolymers designed for near-infrared (NIR) OLEDs have been synthesized, demonstrating the potential to tune the emission properties of the resulting materials. In one such example, a donor-acceptor copolymer incorporating a benzothiadiazole unit and end-capped with triphenylamine (B166846) groups was used in a NIR-OLED, achieving an external quantum efficiency of up to 0.58%. The incorporation of such acceptor units is a key strategy in developing materials for various color emissions in OLEDs. The vinyl group on this compound provides a reactive site for polymerization, allowing for the creation of high-molecular-weight materials suitable for solution-processed OLED fabrication.

Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSC)

In the field of solar energy conversion, donor-acceptor copolymers are crucial for efficient light harvesting and charge separation. The electron-deficient 2,1,3-benzoxadiazole core can be paired with various electron-donating units to create polymers with low bandgaps, enabling them to absorb a broader range of the solar spectrum.

A study on conjugated polymers based on 2,1,3-benzoxadiazole derivatives for organic solar cells demonstrated the potential of this class of materials. Although not specifically using the 5-vinyl derivative, the research showcased that by tuning the polymer backbone and side chains, significant power conversion efficiencies (PCEs) can be achieved. For instance, a series of six different conjugated polymers based on 2,1,3-benzoxadiazole were synthesized and tested in organic solar cells with a conventional device structure of ITO/PEDOT:PSS/polymer:PC71BM/LiF/Al. The best performing polymer in this study achieved a remarkable power conversion efficiency of 10.33%. researchgate.net This highlights the promise of the benzoxadiazole core in photovoltaic applications. The vinyl group in this compound offers a straightforward route to synthesize similar high-performance polymers.

Table 1: Performance of 2,1,3-Benzoxadiazole-Based Polymers in Organic Solar Cells researchgate.net

Polymer Electronic Bandgap (eV) Optical Bandgap (eV) Power Conversion Efficiency (%)
P1 1.83 1.81 10.33
P2 1.86 1.76 6.43
P3 2.03 1.74 In progress
P4 2.07 1.74 In progress
P5 1.76 1.72 1.63

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is heavily dependent on the charge carrier mobility of the organic semiconductor used. The introduction of electron-withdrawing units like 2,1,3-benzoxadiazole into a polymer backbone can influence its molecular packing and energy levels, which in turn affects charge transport. Research on the closely related 2,1,3-benzothiadiazole-based polymers has shown that they can exhibit high charge carrier mobilities. For example, copolymers of dithienosilole and 5-fluoro-2,1,3-benzothiadiazole have demonstrated hole mobilities as high as 0.021 cm²/V·s in OFETs. youtube.com Another study on alkoxy-functionalized benzothiadiazole based copolymers reported a maximum charge carrier mobility of 0.67 cm²/V·s. These findings suggest that polymers derived from this compound could also possess favorable charge transport properties for OFET applications. The ability to form well-ordered thin films is critical for high mobility, and the vinyl polymerization route offers a way to produce processable materials for this purpose.

Fluorescent Probes and Dyes for Advanced Imaging and Sensing

The inherent fluorescence of the 2,1,3-benzoxadiazole core makes it an excellent fluorophore for the development of chemical sensors and biological probes. rsc.orgfrontiersin.orgresearchgate.net The vinyl group provides a convenient handle for incorporating this fluorescent unit into larger molecular structures or for creating polymeric sensing platforms. These materials can be designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon interaction with specific analytes, enabling their use in advanced imaging and sensing applications. uoa.grmdpi.comresearchgate.net

Derivatives of 2,1,3-benzoxadiazole have been successfully employed as chemosensors for the detection of various metal ions. For example, a benzoxazole-based fluorescent macrocyclic chemosensor has been shown to selectively detect Zn²⁺ and Cd²⁺ ions in aqueous media through a chelation-enhanced fluorescence (CHEF) effect. mdpi.com Similarly, other benzoxazole (B165842) derivatives have been developed for the detection of Pd²⁺ and other transition metals. chemisgroup.us Polymers synthesized from this compound could be functionalized with specific recognition units to create highly sensitive and selective fluorescent sensors for environmental monitoring or medical diagnostics. Furthermore, conjugated polymer nanoparticles derived from such monomers are being explored as contrast agents for bioimaging due to their high fluorescence, photostability, and low cytotoxicity. uoa.gr

Building Blocks in Complex Organic Synthesis

The vinyl group of this compound is a versatile functional group that can participate in a variety of powerful carbon-carbon bond-forming reactions, making it a valuable building block in complex organic synthesis. Palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions are particularly well-suited for the transformation of vinyl groups. organic-chemistry.orgresearchgate.net

The Heck reaction allows for the coupling of vinyl compounds with aryl or vinyl halides. organic-chemistry.org In a potential application, this compound could be reacted with an aryl halide to introduce the benzoxadiazole moiety into a larger, more complex molecule. This reaction is known for its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples organoboron compounds with halides or triflates. nih.gov While the vinyl group itself is not the primary reactive site in a traditional Suzuki reaction, it can be readily transformed into a vinylboronic acid or ester. This derivative could then be coupled with a variety of aryl or heteroaryl halides, providing a modular approach to the synthesis of complex conjugated molecules containing the 2,1,3-benzoxadiazole unit. This strategy allows for the systematic variation of the molecular structure to fine-tune the electronic and photophysical properties of the final product.

Other Emerging Applications in Materials Science

The unique combination of a reactive vinyl group and a functional benzoxadiazole core in this compound opens up possibilities for its use in other emerging areas of materials science. For instance, polymers derived from this monomer could find applications as active materials in various types of sensors. Polymer-based chemosensors are attractive due to their potential for high sensitivity, low cost, and ease of fabrication into devices. The fluorescence of the benzoxadiazole unit could be harnessed for the development of optical sensors that respond to a wide range of analytes, including metal ions, explosives, and biological molecules. The polymer backbone can be designed to provide specific binding sites for the target analyte, leading to a highly selective sensor. The development of such materials is an active area of research with potential impacts in environmental monitoring, industrial process control, and healthcare. rsc.org

Q & A

Q. What are the challenges in synthesizing 5-Vinyl-2,1,3-benzoxadiazole, and how are they mitigated?

  • Methodological Answer : Vinyl group instability during synthesis requires inert atmospheres and low-temperature coupling (e.g., Suzuki-Miyaura reactions). Purification via recrystallization (ethyl acetate/ethanol) and characterization by 2D NMR (COSY, HSQC) confirm regioselectivity and minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.